(E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The process involves the continuous addition of reactants to a reactor, where the reaction takes place under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including amides, sulphonamides, and Mannich bases.
Biology: The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects.
Comparison with Similar Compounds
(E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate can be compared with other similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific reactivity and utility in various scientific and industrial contexts.
Properties
CAS No. |
137499-44-6 |
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Molecular Formula |
C10H20N4O3 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
tert-butyl 4-[(hydroxyhydrazinylidene)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C10H20N4O3/c1-10(2,3)17-9(15)14-6-4-13(5-7-14)8-11-12-16/h8,12,16H,4-7H2,1-3H3 |
InChI Key |
AAPVWXIEDRNDKM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=NO)N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)/C=N/NO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C=NNO |
solubility |
not available |
Origin of Product |
United States |
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